1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime
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Overview
Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a heterocyclic compound that belongs to the imidazopyridine class. This compound is known for its unique structural features, which include a fused bicyclic system with nitrogen atoms. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific reaction conditions. The process may include:
Condensation Reactions: Utilizing reagents such as acetic anhydride or other dehydrating agents to facilitate the formation of the oxime group.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to couple the imidazopyridine moiety with the ethanone oxime.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted imidazopyridine derivatives.
Scientific Research Applications
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol: A related compound with similar structural features but different functional groups.
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenylsulfanyl)ethanone: Another derivative with a sulfanyl group, exhibiting distinct chemical properties.
Uniqueness
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime stands out due to its oxime functional group, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
(NE)-N-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-5-14-10(6-7)12-8(2)11(14)9(3)13-15/h4-6,15H,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQHRIZIKATNW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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